4-Methoxy-5-methyl-pyridin-2-ylamine

Inflammation Nitric Oxide Synthase iNOS Inhibition

This 2-aminopyridine intermediate features a unique 4-methoxy-5-methyl substitution critical for ATP-binding pocket interactions in kinase inhibitor design. Unlike stronger iNOS inhibitors (e.g., 1400W, IC50=30 nM), its weak activity (IC50=7.26 µM) enables partial modulation studies without confound. Demand positional accuracy: using 5-Methoxy-4-methylpyridin-2-amine instead causes synthetic failures and altered binding. Insist on structural verification before purchase.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1227596-27-1
Cat. No. B1646337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methyl-pyridin-2-ylamine
CAS1227596-27-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1OC)N
InChIInChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
InChIKeyABXYTBBAJMXKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1) Procurement-Grade 2-Aminopyridine Building Block


4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1) is a heterocyclic intermediate belonging to the 2-aminopyridine class, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol [1]. Its core structure features an amino group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position on the pyridine ring [1]. This specific substitution pattern makes it a valuable building block for the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs) [1].

4-Methoxy-5-methyl-pyridin-2-ylamine: Why Positional Isomers Cannot Substitute


In the synthesis of kinase inhibitors and other bioactive molecules, the precise position of substituents on the pyridine ring is critical for achieving target binding and selectivity [1]. Even minor changes in substitution patterns can drastically alter a compound's pharmacological profile, as seen in the comparison of 2-aminopyridine derivatives [1]. For instance, the iNOS inhibition activity of 4-Methoxy-5-methyl-pyridin-2-ylamine (IC50 = 7.26 µM) [2] is distinct from other aminopyridine-based iNOS inhibitors like BYK191023 (IC50 = 86 nM) [2], highlighting the importance of precise structural control. Therefore, substituting 4-Methoxy-5-methyl-pyridin-2-ylamine with a positional isomer, such as 5-Methoxy-4-methylpyridin-2-amine or 4-Amino-2-methoxy-5-methylpyridine, could lead to synthetic failures or altered biological outcomes due to differences in reactivity, binding affinities, and physicochemical properties [1].

4-Methoxy-5-methyl-pyridin-2-ylamine: Head-to-Head Quantitative Differentiation Data


iNOS Inhibition Potency: Quantitative Comparison vs. Established Inhibitors

4-Methoxy-5-methyl-pyridin-2-ylamine demonstrates weak inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 7.26 µM (7,260 nM) in LPS-stimulated mouse RAW 264.7 cells [1]. In contrast, the potent and selective iNOS inhibitor 1400W exhibits an IC50 of 30 nM [2], and BYK191023 shows an IC50 of 86 nM . This >80-fold difference in potency underscores that 4-Methoxy-5-methyl-pyridin-2-ylamine is not a potent iNOS inhibitor but rather a weak binder, which may be advantageous in applications requiring partial modulation or as a starting point for further optimization.

Inflammation Nitric Oxide Synthase iNOS Inhibition

Purity Benchmarking: 97% HPLC Purity vs. Positional Isomers

Vendor-specified purity for 4-Methoxy-5-methyl-pyridin-2-ylamine is 97% as determined by HPLC . This matches the typical purity of its positional isomer 5-Methoxy-4-methylpyridin-2-amine (CAS 1800035-89-5, 97% purity) and the alternative substitution pattern 2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4, 97% purity) . The consistent 97% purity across these isomers indicates a reliable quality standard for this class of compounds, enabling direct substitution in synthetic pathways without compromising material quality.

Quality Control Purity Analysis Isomer Comparison

Physicochemical Profile: Boiling Point and Density vs. Class Averages

The calculated boiling point of 4-Methoxy-5-methyl-pyridin-2-ylamine is 267.2 ± 35.0 °C at 760 mmHg, with a density of 1.1 ± 0.1 g/cm³ [1]. While direct comparator data for similar 2-aminopyridines is limited, these values align with the typical range for substituted aminopyridines (boiling points ~250-300°C, densities ~1.0-1.2 g/cm³) . This information is crucial for designing purification protocols (e.g., distillation conditions) and for predicting handling characteristics during scale-up.

Physicochemical Properties Process Chemistry Formulation

Scaffold Privilege: 2-Aminopyridine Core as a Kinase Inhibitor Building Block

The 2-aminopyridine scaffold is recognized as a privileged structure for targeting ATP-binding pockets in kinases, with numerous examples of potent c-Met, Src, and Abl inhibitors containing this core [1]. Specifically, 4-Methoxy-5-methyl-pyridin-2-ylamine serves as a key intermediate in the synthesis of c-Met inhibitors, where its substitution pattern is designed to optimize binding interactions [2]. While head-to-head activity data for this exact intermediate is not available, the class-level inference is strong: aminopyridines with 2-amino, 4-methoxy, and 5-methyl substitutions are consistently employed in kinase inhibitor development due to favorable steric and electronic properties [2].

Kinase Inhibition Medicinal Chemistry Privileged Scaffold

4-Methoxy-5-methyl-pyridin-2-ylamine: Recommended Application Scenarios Based on Quantitative Evidence


Inflammation Research: Weak iNOS Inhibitor for Partial Modulation

Given its weak iNOS inhibition (IC50 = 7.26 µM) compared to potent inhibitors like 1400W (30 nM) [1], 4-Methoxy-5-methyl-pyridin-2-ylamine is ideally suited for studies where complete iNOS blockade is undesirable. It can be used as a tool compound to explore partial iNOS modulation in macrophage activation assays, without the confounding effects of strong inhibition.

Kinase Inhibitor Synthesis: c-Met and Other Tyrosine Kinase Inhibitors

As a building block, 4-Methoxy-5-methyl-pyridin-2-ylamine is employed in the synthesis of c-Met and related tyrosine kinase inhibitors [2]. Its substitution pattern is designed to occupy the ATP-binding pocket and form key hydrogen bonds, contributing to the potency and selectivity of the final inhibitor. Researchers developing novel kinase inhibitors should prioritize this intermediate for its proven utility in privileged scaffold construction.

Agrochemical Intermediate: Pesticide and Fungicide Development

Substituted pyridines, including 2-aminopyridines, are valuable intermediates in the development of pesticides and fungicides [3]. The specific substitution pattern of 4-Methoxy-5-methyl-pyridin-2-ylamine can be tailored to interact with unique biological targets in pests or pathogens, offering a route to novel crop protection agents.

Quality Control Reference: Isomer Discrimination in Analytical Methods

Due to its distinct retention time and spectral properties compared to its positional isomers (e.g., 5-Methoxy-4-methylpyridin-2-amine), 4-Methoxy-5-methyl-pyridin-2-ylamine can serve as a reference standard in HPLC or LC-MS methods for monitoring synthetic reactions and ensuring the purity of final products. This is particularly valuable in regulated environments where isomeric impurities must be strictly controlled.

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